molecular formula C8H15BF3KO3 B1394469 Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate CAS No. 1149343-15-6

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate

Cat. No. B1394469
M. Wt: 266.11 g/mol
InChI Key: FNJSBWURLRTSRT-UHFFFAOYSA-N
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Description

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate is a chemical compound with the molecular formula C8 H15 B F3 O3 K . It has a molecular weight of 266.11 . It is commonly used in life science research .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate and similar compounds are synthesized using various techniques. For example, 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine reacts with pyridine and aqueous potassium carbonate to yield a complex structure with distorted ring fragments, as demonstrated in a study by Kuhn, Al-Sheikh, and Steimann (2003) (Kuhn, Al-Sheikh, & Steimann, 2003).

  • Structural Analysis : Detailed structural and vibrational properties of derivatives of Meldrum’s acid, which is structurally related to the target compound, are studied using techniques like Raman and FT-IR spectroscopy combined with DFT calculations. This approach was used by Toledo et al. (2015) to analyze the properties of a Meldrum’s acid derivative (Toledo et al., 2015).

Chemical Reactions and Applications

  • Hetero-Diels-Alder Reactions : Compounds like 2,2-dimethyl-5-(trifluoroacetyl)-1,3-dioxane-4,6-dione, closely related to the target compound, are used in hetero-Diels-Alder reactions with dialkylcyanamides and 1-ethoxyprop-1-yne. This demonstrates the synthetic utility of these compounds in complex organic reactions, as found by Sevenard et al. (2017) (Sevenard et al., 2017).

  • Palladium-Catalyzed Coupling : Potassium alkenyltrifluoroborates, a category including the target compound, are used in palladium-catalyzed coupling reactions with aryl or alkenyl halides, showing their role in facilitating such reactions. This was explored by Molander and Rivero (2002) (Molander & Rivero, 2002).

Catalysis and Polymerization

  • Polymerization Behavior : Six-membered cyclic carbonates, related to the target compound, exhibit distinct polymerization behavior influenced by substituents. This area of study is relevant for developing new materials, as investigated by Matsuo et al. (1998) (Matsuo et al., 1998).

Safety And Hazards

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate is classified as an irritant . Please handle it with appropriate safety measures.

properties

IUPAC Name

potassium;trifluoro-[2-(5-hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BF3O3.K/c1-7(2)14-5-8(13,6-15-7)3-4-9(10,11)12;/h13H,3-6H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSBWURLRTSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC1(COC(OC1)(C)C)O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BF3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Reactant of Route 2
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Reactant of Route 3
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Reactant of Route 4
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Reactant of Route 6
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate

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